10,10-Dimethylanthrone
Overview
Description
10,10-Dimethyl-9,10-dihydroanthracen-9-one is an organic compound with the molecular formula C16H14O. It is a derivative of anthracene, characterized by the presence of two methyl groups at the 10th position and a ketone group at the 9th position. This compound is known for its solid-state at room temperature and its white to almost white crystalline appearance .
Mechanism of Action
Target of Action
It’s known that the compound is widely used in the dye industry and as an intermediate in the production of photosensitive materials and organic semiconductor materials .
Mode of Action
It’s known that the compound interacts with its targets to produce a variety of effects, including coloration in dyes and pigments .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of dyes and pigments, and can be used as an intermediate in the production of photosensitive materials and organic semiconductor materials .
Pharmacokinetics
It’s known that the compound is a deep red crystal that is soluble in organic solvents such as ethanol and benzene .
Result of Action
It’s known that the compound is used in the dye industry for coloring fibers, plastics, coatings, and more .
Action Environment
It’s known that the compound is stable at room temperature but has a low flash point .
Biochemical Analysis
Biochemical Properties
10,10-Dimethylanthrone has several physical and chemical properties that make it useful for various applications. It has a high melting point, which indicates its thermal stability . It is also resistant to oxidation, which makes it suitable for use in the production of dyes and pigments . The excited state of the ketyl radical from this compound fluoresces with λ max = 560 nm and decays with a lifetime of 33 ns in toluene at room temperature .
Cellular Effects
It is known that the compound can be used for proteomics research
Molecular Mechanism
It is known that the compound is a derivative of Anthrone
Temporal Effects in Laboratory Settings
It is known that the compound has a high melting point and is resistant to oxidation, suggesting that it may have good stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-9,10-dihydroanthracen-9-one typically involves the Friedel-Crafts acylation of anthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of 10,10-Dimethyl-9,10-dihydroanthracen-9-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
10,10-Dimethyl-9,10-dihydroanthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 10,10-Dimethyl-9,10-dihydroanthracen-9-ol.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
10,10-Dimethyl-9,10-dihydroanthracen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: Lacks the ketone group, making it less reactive in certain chemical reactions.
Anthracene: The parent compound without methyl or ketone substitutions, exhibiting different reactivity and properties.
10,10-Dimethylanthracen-9(10H)-one: A closely related compound with similar structural features but different reactivity due to the presence of a different functional group.
Uniqueness
10,10-Dimethyl-9,10-dihydroanthracen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl groups and a ketone group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
10,10-dimethylanthracen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(2)13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFCYDIAPRIMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202874 | |
Record name | 10,10-Dimethylanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-86-9 | |
Record name | 10,10-Dimethyl-9(10H)-anthracenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5447-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,10-Dimethylanthracen-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5447-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 10,10-Dimethylanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,10-dimethylanthracen-9(10H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 10,10-DIMETHYLANTHRACEN-9-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3A9WP7V4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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